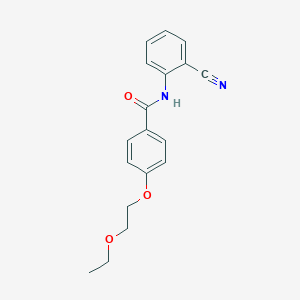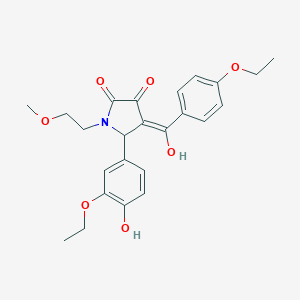
N-(2-cyanophenyl)-4-(2-ethoxyethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-4-(2-ethoxyethoxy)benzamide, also known as CEID-4, is a chemical compound that has shown potential in scientific research for its various biochemical and physiological effects.
Wirkmechanismus
N-(2-cyanophenyl)-4-(2-ethoxyethoxy)benzamide has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes including cell growth and proliferation. By inhibiting CK2 activity, N-(2-cyanophenyl)-4-(2-ethoxyethoxy)benzamide can disrupt the signaling pathways that contribute to cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-4-(2-ethoxyethoxy)benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, N-(2-cyanophenyl)-4-(2-ethoxyethoxy)benzamide has been found to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-cyanophenyl)-4-(2-ethoxyethoxy)benzamide in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. However, one limitation is that N-(2-cyanophenyl)-4-(2-ethoxyethoxy)benzamide may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
Future research on N-(2-cyanophenyl)-4-(2-ethoxyethoxy)benzamide could focus on optimizing its pharmacological properties, such as its bioavailability and stability, to improve its efficacy as an anticancer and anti-inflammatory agent. Additionally, further studies could investigate the potential of N-(2-cyanophenyl)-4-(2-ethoxyethoxy)benzamide in combination with other drugs or therapies for cancer and inflammatory diseases.
Synthesemethoden
The synthesis of N-(2-cyanophenyl)-4-(2-ethoxyethoxy)benzamide involves the reaction of 4-(2-ethoxyethoxy)benzoyl chloride with 2-aminobenzonitrile in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanophenyl)-4-(2-ethoxyethoxy)benzamide has been studied for its potential use in cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. Additionally, N-(2-cyanophenyl)-4-(2-ethoxyethoxy)benzamide has been studied for its potential use in treating inflammatory diseases, as it has been found to inhibit the production of inflammatory cytokines.
Eigenschaften
Produktname |
N-(2-cyanophenyl)-4-(2-ethoxyethoxy)benzamide |
|---|---|
Molekularformel |
C18H18N2O3 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
N-(2-cyanophenyl)-4-(2-ethoxyethoxy)benzamide |
InChI |
InChI=1S/C18H18N2O3/c1-2-22-11-12-23-16-9-7-14(8-10-16)18(21)20-17-6-4-3-5-15(17)13-19/h3-10H,2,11-12H2,1H3,(H,20,21) |
InChI-Schlüssel |
VTVZHJGPVJHSEA-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
Kanonische SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-{2-(4-ethylphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266869.png)

![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
![5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266877.png)
![(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B266879.png)

![1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B266885.png)
![3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266890.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266894.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266895.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266896.png)
![2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266899.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B266901.png)
![2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266902.png)